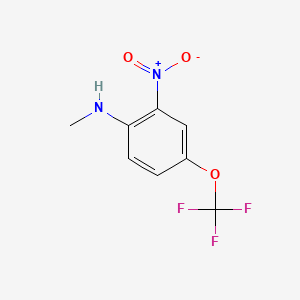

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Description

Properties

IUPAC Name |

N-methyl-2-nitro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3/c1-12-6-3-2-5(16-8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMXVJJCFPOMMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682004 | |

| Record name | N-Methyl-2-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-37-3 | |

| Record name | N-Methyl-2-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline is a specialized aromatic amine of significant interest in contemporary chemical research, particularly within the pharmaceutical and agrochemical sectors. The unique electronic properties conferred by the trifluoromethoxy group, in conjunction with the reactivity of the nitro and N-methylamino functionalities, position this molecule as a versatile building block for the synthesis of complex, biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway based on established organic chemistry principles, its anticipated reactivity and potential applications, and essential safety and handling protocols. The content herein is curated to provide researchers and drug development professionals with a foundational understanding of this compound, thereby facilitating its effective utilization in research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Anilines

The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its ability to enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby protons, all of which can lead to improved drug efficacy and bioavailability.[1][2] Aniline derivatives, serving as foundational scaffolds for a vast array of pharmaceuticals and agrochemicals, become particularly valuable when functionalized with such groups.[3] this compound represents a convergence of these key structural motifs, offering a unique platform for the synthesis of novel chemical entities.[4]

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data from closely related compounds, a number of key properties can be predicted.

| Property | Predicted Value/Information | Source |

| CAS Number | 116548-99-7 | Inferred from supplier data |

| Molecular Formula | C8H7F3N2O3 | [4] |

| Molecular Weight | 236.15 g/mol | [4] |

| Appearance | Likely a yellow to orange crystalline solid | Inferred from related nitroanilines[3][5] |

| Boiling Point | 286.9 ± 40.0 °C | [4] |

| Density | 1.465 ± 0.06 g/cm³ | [4] |

| pKa | -2.31 ± 0.25 | [4] |

| Storage | Sealed in a dry environment at 2-8°C | [4] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Electrophilic Nitration of 4-(Trifluoromethoxy)aniline

The initial step involves the nitration of the aromatic ring. The amino group is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions of nitration (typically a mixture of nitric acid and sulfuric acid), the amino group is protonated to form an anilinium ion. This protonated form is a meta-directing and deactivating group. The trifluoromethoxy group is also deactivating due to its inductive effect but is considered ortho-, para-directing. The interplay of these directing effects will influence the regioselectivity of the nitration. Given that the position ortho to the amino group and meta to the trifluoromethoxy group is sterically accessible, the formation of 2-Nitro-4-(trifluoromethoxy)aniline is a highly probable outcome.

Experimental Protocol (Hypothetical):

-

In a flask equipped with a stirrer and a dropping funnel, cool a solution of 4-(trifluoromethoxy)aniline in concentrated sulfuric acid to 0-5°C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the crude 2-Nitro-4-(trifluoromethoxy)aniline by filtration, wash with water, and dry.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: N-Monomethylation of 2-Nitro-4-(trifluoromethoxy)aniline

The selective introduction of a single methyl group onto the primary amine can be challenging, as over-methylation to the tertiary amine is a common side reaction. A well-documented method for the N-monomethylation of nitroanilines utilizes a mixture of formaldehyde and sulfuric acid. This method is advantageous as it tends to favor the formation of the monomethylated product in good yield.

Experimental Protocol (Hypothetical):

-

Dissolve the synthesized 2-Nitro-4-(trifluoromethoxy)aniline in concentrated sulfuric acid.

-

Add formaldehyde (or paraformaldehyde) to the solution and stir.

-

Heat the reaction mixture to a moderate temperature and monitor for the consumption of the starting material.

-

Cool the reaction mixture and carefully dilute with water.

-

Neutralize the solution to precipitate the this compound.

-

Collect the product by filtration, wash thoroughly with water, and dry.

-

Further purification can be achieved through column chromatography or recrystallization.

Reactivity and Potential Applications

The trifluoromethoxy group significantly influences the electron density of the aromatic ring, affecting its reactivity in subsequent chemical transformations.[2] The presence of the nitro group opens up possibilities for reduction to an amino group, which can then be further functionalized. The N-methylamino group can also participate in various coupling reactions.

Key Reactive Sites and Transformations

Caption: Key reactive sites and potential transformations of this compound.

Applications in Drug Discovery and Agrochemicals

While specific applications for this compound are not widely documented, its structural motifs suggest its utility as a key intermediate in the synthesis of:

-

Pharmaceuticals: The trifluoromethoxy group is present in a number of approved drugs, and its incorporation can enhance metabolic stability and cell permeability. This aniline derivative could serve as a precursor for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.[1]

-

Agrochemicals: Fluorinated compounds are prevalent in modern herbicides, insecticides, and fungicides. The unique substitution pattern of this molecule could be exploited to develop new crop protection agents with improved efficacy and environmental profiles.[6]

-

Dyes and Pigments: Nitroaniline derivatives are chromophoric and are often used in the synthesis of dyes.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

-

Handling: Avoid creating dust. In case of spills, clean up promptly using appropriate procedures to prevent dispersal.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the N-methyl protons, and the amine proton.

-

¹³C NMR would provide information on the carbon skeleton.

-

¹⁹F NMR would show a characteristic signal for the trifluoromethoxy group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (N-H, C-H, NO₂, C-O, C-F).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

This compound is a chemical entity with considerable potential as a building block in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. While detailed experimental data for this specific molecule is sparse, this guide provides a robust framework for its synthesis, handling, and potential applications based on established chemical principles and data from analogous structures. As research in the field of fluorinated organic compounds continues to expand, the importance of versatile intermediates such as this is likely to grow.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-nitroaniline. Retrieved from [Link]

- Halasz, A. (1971). Process for n-methylating nitroanilines and compounds prepared thereby. U.S.

- Siele, H., & Ritter, H. (2001). Preparation of trifluoromethylanilines. U.S.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. This compound | 1215206-37-3 [m.chemicalbook.com]

- 5. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.nl [fishersci.nl]

Navigating the Synthesis and Application of N-Methyl-2-nitro-4-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Chemical Identity

An initial investigation into "N-Methyl-2-nitro-4-(trifluoromethoxy)aniline" reveals a common point of ambiguity with a closely related and more extensively documented compound, N-Methyl-2-nitro-4-(trifluoromethyl)aniline . While the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are both valuable in medicinal chemistry for their ability to enhance properties like metabolic stability and bioavailability, they are distinct functional groups. This guide will focus primarily on the well-characterized N-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS No. 20200-22-0) , as it is the likely subject of interest for researchers in this field. A discussion of the related precursor, 2-Nitro-4-(trifluoromethoxy)aniline (CAS No. 2267-23-4) , will also be included to provide a comprehensive overview.

Part 1: Core Profile of N-Methyl-2-nitro-4-(trifluoromethyl)aniline

This fluorinated aromatic amine is a key building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1] Its unique substitution pattern offers a versatile scaffold for further chemical modifications.

Chemical Identity and Synonyms

| Identifier | Value |

| CAS Number | 20200-22-0[1] |

| Molecular Formula | C₈H₇F₃N₂O₂[1] |

| Molecular Weight | 220.15 g/mol [1] |

| IUPAC Name | N-Methyl-2-nitro-4-(trifluoromethyl)aniline |

| Common Synonyms | Not widely available |

Physicochemical Properties

| Property | Value | Source |

| Purity | Typically ≥98% | [1] |

| Melting Point | 99-101 °C (crude), 111-112 °C (recrystallized from ethanol) | ChemicalBook |

Part 2: Synthesis and Mechanistic Insights

The synthesis of N-Methyl-2-nitro-4-(trifluoromethyl)aniline typically involves the methylation of the corresponding aniline precursor. A representative synthetic protocol is outlined below.

Diagram of a Potential Synthetic Pathway

Caption: Conceptual synthetic workflow for N-methylation.

Experimental Protocol: N-Methylation of 2-Nitro-4-(trifluoromethyl)aniline (Illustrative)

This is a generalized protocol and may require optimization based on specific laboratory conditions and available reagents.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Nitro-4-(trifluoromethyl)aniline (1 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile).

-

Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5-2 equivalents), to the solution.

-

Addition of Methylating Agent: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.2 equivalents), to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-Methyl-2-nitro-4-(trifluoromethyl)aniline as a solid.

Part 3: Applications in Drug Discovery and Development

The presence of the trifluoromethyl group is a key feature that makes N-Methyl-2-nitro-4-(trifluoromethyl)aniline an attractive building block in medicinal chemistry. The -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Role as a Pharmaceutical Intermediate

Nitroaromatic compounds are versatile intermediates in the synthesis of various pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of pharmacophores. This makes N-Methyl-2-nitro-4-(trifluoromethyl)aniline a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

Part 4: The Related Precursor: 2-Nitro-4-(trifluoromethoxy)aniline

To address the initial query, this section provides details on the related compound, 2-Nitro-4-(trifluoromethoxy)aniline.

Chemical Identity and Synonyms

| Identifier | Value |

| CAS Number | 2267-23-4[2] |

| Molecular Formula | C₇H₅F₃N₂O₃[2] |

| Molecular Weight | 222.12 g/mol [2] |

| IUPAC Name | 2-nitro-4-(trifluoromethoxy)aniline[2] |

| Common Synonyms | 1-Amino-2-nitro-4-(trifluoromethoxy)benzene, 2-nitro-4-trifluoromethoxyaniline, Benzenamine, 2-nitro-4-(trifluoromethoxy)-[2] |

Diagram of the Synthesis of 2-Nitro-4-(trifluoromethoxy)aniline

Caption: General synthetic route for nitration.

Applications and Significance

2-Nitro-4-(trifluoromethoxy)aniline is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[3] The trifluoromethoxy group is known to improve the lipophilicity and metabolic stability of molecules, making it a desirable feature in drug design.[3]

Part 5: Safety and Handling

As with all nitroaromatic compounds, appropriate safety precautions must be taken when handling N-Methyl-2-nitro-4-(trifluoromethyl)aniline and its analogues.

General Safety Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[4][5][6]

-

Handling: Avoid contact with skin, eyes, and clothing.[4][5][6][7] Avoid inhalation of dust or vapors.[4][5][6][7]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[5][6][7]

Conclusion

N-Methyl-2-nitro-4-(trifluoromethyl)aniline is a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its synthesis is achievable through standard organic chemistry methodologies, and its unique structural features, particularly the trifluoromethyl group, make it a valuable building block for the development of novel bioactive molecules. While the initially queried "this compound" is not readily found in the chemical literature, the closely related precursor, 2-Nitro-4-(trifluoromethoxy)aniline, also presents important opportunities for synthetic exploration. Researchers working with these compounds should adhere to strict safety protocols due to the potential hazards associated with nitroaromatic compounds.

References

- Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

PubChem. 2-Nitro-4-(trifluoromethoxy)aniline. [Link]

-

East Harbour Group. MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. [https://www.easth Harbourchem.com/wp-content/uploads/2022/02/100-15-2.pdf]([Link] Harbourchem.com/wp-content/uploads/2022/02/100-15-2.pdf)

- Google Patents. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine.

-

Angene Chemical. Safety Data Sheet. [Link]

-

CPAchem. Safety data sheet. [Link]

- Google Patents.

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. 20200-22-0 | N-Methyl-2-nitro-4-(trifluoromethyl)aniline - Moldb [moldb.com]

- 2. 2-Nitro-4-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 2775772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.nl [fishersci.nl]

- 6. geneseo.edu [geneseo.edu]

- 7. eastharbourgroup.com [eastharbourgroup.com]

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline molecular weight and formula

An In-Depth Technical Guide to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethoxy group (-OCF3) can enhance a molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug design.[1] The nitro group and the N-methylated amine are reactive handles that allow for a variety of chemical transformations, making this compound a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound.

Molecular Properties

The key to understanding the utility of this compound lies in its molecular structure and the interplay of its functional groups. The trifluoromethoxy group is a strong electron-withdrawing group, which influences the electron density of the aromatic ring and the reactivity of the amine.

Core Molecular Data

| Property | Value | Source |

| Molecular Formula | C8H7F3N2O3 | Deduced |

| Molecular Weight | 252.15 g/mol | Deduced |

| CAS Number | Not available | N/A |

Note: The molecular formula and weight are deduced from the chemical name, as no direct experimental data is available in the searched literature for this specific compound.

A related compound, N-Methyl-2-nitro-4-(trifluoromethyl)aniline, has a molecular formula of C8H7F3N2O2 and a molecular weight of 220.15 g/mol .[2][3] Another similar molecule, 2-Nitro-4-(trifluoromethoxy)aniline, has a molecular formula of C7H5F3N2O3 and a molecular weight of 222.12 g/mol .[4]

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Reactivity

While a specific, documented synthesis for this compound was not found, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common approach would involve the nitration of a suitable precursor followed by N-methylation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Reactivity Insights

The chemical behavior of this compound is dictated by its functional groups:

-

Nitro Group: The nitro group can be reduced to an amine, providing a route to diamino-substituted benzene derivatives. These are valuable precursors for heterocycle synthesis.

-

N-Methylaniline Moiety: The amine is a nucleophile and can undergo further alkylation or acylation. The methyl group provides steric hindrance that can influence the regioselectivity of reactions on the aromatic ring.

-

Aromatic Ring: The aromatic ring is activated by the N-methylamino group and deactivated by the nitro and trifluoromethoxy groups. Electrophilic aromatic substitution reactions will be directed by the interplay of these activating and deactivating effects.

Potential Applications in Drug Development

The incorporation of fluorine-containing functional groups is a common strategy in modern drug discovery to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.[5] The trifluoromethoxy group, in particular, can enhance metabolic stability and membrane permeability.[1]

Given its structure, this compound could serve as a key intermediate in the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core.

-

Antiviral and Antimicrobial Agents: The nitroaromatic scaffold is present in several antimicrobial drugs.

-

Central Nervous System (CNS) Active Compounds: The lipophilicity imparted by the trifluoromethoxy group can aid in crossing the blood-brain barrier. For instance, the drug Riluzole, used to treat amyotrophic lateral sclerosis, contains a trifluoromethoxy group to enhance its lipophilicity and metabolic stability.[1]

Experimental Protocols

The following are generalized protocols for reactions that could be performed on this compound.

Reduction of the Nitro Group

This procedure would convert this compound to N1-methyl-4-(trifluoromethoxy)benzene-1,2-diamine.

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the product.

N-Alkylation of the Amine

This protocol would add a second alkyl group to the nitrogen atom.

-

Dissolve this compound in a polar aprotic solvent such as DMF.

-

Add a base, such as potassium carbonate, to the solution.

-

Add the desired alkyl halide (e.g., ethyl iodide) dropwise.

-

Heat the reaction mixture and monitor for completion by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by column chromatography.

Spectroscopic Characterization

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the substituents. A singlet corresponding to the N-methyl protons would also be present.

-

¹³C NMR: The carbon NMR would display distinct signals for each of the eight carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group would likely appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretch (if any secondary amine is present, though this is an N-methylated tertiary aromatic amine), C-H stretches of the aromatic ring and methyl group, and strong absorptions for the symmetric and asymmetric stretches of the nitro group. The C-F and C-O stretches of the trifluoromethoxy group would also be prominent.

Conclusion

This compound is a promising, albeit currently under-characterized, chemical entity. Its combination of a reactive nitro group, a modifiable N-methylamino group, and the pharmaceutically advantageous trifluoromethoxy group makes it a valuable target for synthesis and a potentially useful building block for the development of new therapeutics and functional materials. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential.

References

-

PubChem. 2-Nitro-4-(trifluoromethoxy)aniline. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 20200-22-0 | N-Methyl-2-nitro-4-(trifluoromethyl)aniline - Moldb [moldb.com]

- 3. CAS 20200-22-0 | N-Methyl-2-nitro-4-(trifluoromethyl)aniline - Synblock [synblock.com]

- 4. 2-Nitro-4-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 2775772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical examination of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and organic synthesis. We will dissect its structural nomenclature, delineate its physicochemical properties, and propose a robust, multi-step synthetic pathway. Furthermore, this document explores the strategic importance of its constituent functional groups—the N-methyl, nitro, and trifluoromethoxy moieties—in the context of drug design, highlighting their collective influence on metabolic stability, lipophilicity, and target engagement. Detailed protocols for synthesis and analytical characterization are provided to serve as a practical resource for laboratory professionals.

Decoding the IUPAC Nomenclature and Structural Attributes

The systematic IUPAC name, this compound, precisely describes the molecule's architecture. A logical breakdown of the name provides an unambiguous route to its structure. The International Union of Pure and Applied Chemistry (IUPAC) provides recommendations to establish an international standard for naming compounds, ensuring each name corresponds to a unique structure.[1][2]

-

Parent Structure : The name is built upon "aniline," indicating a benzene ring substituted with an amino group (-NH₂).

-

Substituents on the Ring :

-

"2-nitro": A nitro group (-NO₂) is attached to the carbon at position 2 of the benzene ring, relative to the amino group (position 1).

-

"4-(trifluoromethoxy)": A trifluoromethoxy group (-OCF₃) is located at position 4. This group is a key modulator of the molecule's electronic and physical properties.

-

-

Substituent on the Nitrogen :

-

"N-Methyl": A methyl group (-CH₃) is bonded directly to the nitrogen atom of the amino group, making it a secondary amine.

-

This systematic naming ensures clarity and reproducibility in scientific communication.[3][4][5]

Key Physicochemical and Structural Data

A summary of the core properties of the related compound, N-Methyl-2-nitro-4-(trifluoromethyl)aniline, is presented below for reference, as data for the trifluoromethoxy variant is less common in public databases. The principles remain highly analogous.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₇F₃N₂O₃ | Derived |

| Molecular Weight | 236.15 g/mol | Derived |

| Appearance | Expected to be a crystalline solid, likely yellow or orange due to the nitro-aromatic chromophore. | Analogy |

| CAS Number (Analog) | 20200-22-0 (N-Methyl-2-nitro-4-(trifluoromethyl)aniline) | [6] |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to achieve the desired regiochemistry. The pathway leverages foundational organic reactions, starting from the commercially available 4-(trifluoromethoxy)aniline. The rationale behind this proposed pathway is to manage the directing effects of the substituents to install the nitro and methyl groups in the correct positions.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Protection of the Amine (Acetylation)

-

Rationale : The amino group of 4-(trifluoromethoxy)aniline is a strong activating group. Acetylation moderates its activating potential and provides steric bulk, ensuring the subsequent nitration occurs primarily at the ortho position.

-

Procedure :

-

Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in pyridine at 0°C.

-

Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash the solid with cold water, and dry under vacuum to yield N-(4-(trifluoromethoxy)phenyl)acetamide.

-

Step 2: Regioselective Aromatic Nitration

-

Rationale : The acetamido group is an ortho-, para-directing activator, while the trifluoromethoxy group is a deactivating, meta-directing group. The powerful directing effect of the acetamido group will guide the incoming electrophile (NO₂⁺) to the ortho position.

-

Procedure :

-

Add the acetylated product from Step 1 to concentrated sulfuric acid at 0°C.

-

Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, keeping the temperature below 5°C.

-

Stir for 2-3 hours at 0-5°C.

-

Carefully pour the mixture onto crushed ice. The nitrated product will precipitate.

-

Filter, wash thoroughly with water until neutral, and dry.

-

Step 3: Deprotection of the Amine (Hydrolysis)

-

Rationale : The acetyl protecting group must be removed to reveal the free amine, which is necessary for the final methylation step.

-

Procedure :

-

Suspend the nitrated intermediate in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 6-8 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the solution and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain 2-nitro-4-(trifluoromethoxy)aniline.[7]

-

Step 4: N-Methylation

-

Rationale : The final step introduces the methyl group onto the nitrogen atom. Dimethyl sulfate is a potent methylating agent.

-

Procedure :

-

Dissolve the product from Step 3 in acetone.

-

Add anhydrous potassium carbonate (2.0 eq) followed by dimethyl sulfate (1.2 eq).

-

Reflux the mixture for 12-16 hours.

-

Cool, filter off the inorganic salts, and evaporate the solvent.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final compound, this compound.

-

Analytical Characterization: A Spectroscopic Profile

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical fingerprint.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons will appear as distinct multiplets in the ~7.0-8.5 ppm range. The strong electron-withdrawing effects of the -NO₂ and -OCF₃ groups will shift these protons downfield. - A singlet or doublet for the N-H proton (~5-6 ppm, may be broad and exchangeable with D₂O). - A doublet for the N-methyl protons (~2.8-3.0 ppm) due to coupling with the N-H proton. |

| ¹³C NMR | - Aromatic carbons will be observed between ~110-150 ppm. - The carbon attached to the -OCF₃ group will show a quartet due to C-F coupling. - The N-methyl carbon will appear upfield (~30-35 ppm). |

| IR Spectroscopy | - A moderate N-H stretching band for the secondary amine around 3350-3450 cm⁻¹.[8] - Asymmetric and symmetric NO₂ stretching bands near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. - Strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region. - C-N stretching for the aromatic amine around 1250-1350 cm⁻¹.[8] |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be clearly visible in the mass spectrum, corresponding to the calculated molecular weight (236.15). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

| Chromatography | - TLC : Used for reaction monitoring. - GC-MS/LC-MS : Essential for assessing purity and confirming molecular weight. These methods are standard for the analysis of aromatic amines.[9][10][11] |

Significance in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a strategically designed building block for pharmaceutical development. Each functional group imparts specific properties that medicinal chemists can leverage to optimize drug candidates.[12]

Caption: Functional group contributions to molecular properties.

-

The Trifluoromethoxy (-OCF₃) Group : This moiety is highly valued in drug design. Compared to a simple methoxy group (-OCH₃), the -OCF₃ group is significantly more lipophilic and serves as a metabolically stable bioisostere. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence ligand-receptor interactions. This group often enhances membrane permeability, which can improve a drug's ability to cross the blood-brain barrier, and provides metabolic stability by resisting enzymatic degradation.[13][14]

-

The Nitro (-NO₂) Group : While sometimes associated with toxicity, the nitro group is a versatile functional handle. It is a powerful electron-withdrawing group and a hydrogen bond acceptor. Critically, it can be readily and selectively reduced to a primary amine (-NH₂), which can then be used for a wide array of subsequent chemical transformations, such as amide bond formation or sulfonylation, to build more complex molecular scaffolds. This makes the parent molecule a valuable intermediate. Several successful drugs, particularly in the anti-infective space, contain a nitroaromatic scaffold.[15]

-

The N-Methyl Group : The methylation of the aniline nitrogen has subtle but important consequences. It increases lipophilicity compared to the primary amine and lowers the pKa, making it less basic. This can be crucial for reducing off-target effects or improving oral absorption. The methyl group also provides steric bulk that can influence the preferred conformation of the molecule and its binding to a biological target.

Safety and Handling

Based on analogous compounds like 2-nitro-4-(trifluoromethoxy)aniline, this chemical should be handled with appropriate care.[7]

-

GHS Hazard Statements : Likely to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[7] May also cause respiratory irritation or allergic symptoms.[7]

-

Precautions :

-

Use only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a sophisticated chemical intermediate whose structure is purpose-built for applications in modern drug discovery and fine chemical synthesis. The strategic placement of its N-methyl, nitro, and trifluoromethoxy groups provides a powerful combination of physicochemical properties and synthetic versatility. This guide has provided a comprehensive framework for its synthesis, characterization, and application, offering researchers a solid foundation for leveraging this valuable molecule in their scientific endeavors.

References

-

PubChem. 2-Nitro-4-(trifluoromethoxy)aniline. [Link]

-

IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

- Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

ACS Publications. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. Preparation method of 4-nitro-3-trifluoromethylaniline.

-

ACS Publications. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. [Link]

-

ACS Publications. Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,. [Link]

-

Elmhurst University. Short Summary of IUPAC Nomenclature of Organic Compounds. [Link]

-

PubMed. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]

-

Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

-

Michigan State University. Organic Nomenclature. [Link]

-

PMC. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

-

ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Chemistry LibreTexts. Overview of the IUPAC Naming Strategy. [Link]

-

ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

-

Semantic Scholar. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]

- Google Patents.

-

PubMed. Analysis of aromatic amines in cigarette smoke. [Link]

-

Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [Link]

Sources

- 1. cuyamaca.edu [cuyamaca.edu]

- 2. Organic Nomenclature [www2.chemistry.msu.edu]

- 3. iupac.org [iupac.org]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20200-22-0 | N-Methyl-2-nitro-4-(trifluoromethyl)aniline - Moldb [moldb.com]

- 7. 2-Nitro-4-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 2775772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 10. agilent.com [agilent.com]

- 11. Analysis of aromatic amines in cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline: Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic and lipophilic properties.[1][2] It is more lipophilic and a stronger electron-withdrawing group than its methoxy analogue, often leading to enhanced metabolic stability, improved membrane permeability, and modulated bioavailability of parent molecules.[1][2][3] This guide focuses on N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, a specialized aniline derivative that, while not extensively documented, represents a valuable scaffold for the synthesis of novel bioactive compounds. Its structure combines the advantageous trifluoromethoxy group with a synthetically versatile nitroaniline core, making it a promising, albeit underexplored, building block in drug discovery and materials science.[4][5]

This document provides a comprehensive overview of the logical synthesis of this compound, starting from its likely precursor. It details the synthetic rationale, experimental protocols, and expected characterization data. Furthermore, it explores the potential applications of this molecule by drawing parallels with structurally related compounds.

Proposed Synthesis Pathway

Part 1: Synthesis of the Precursor: 2-Nitro-4-(trifluoromethoxy)aniline

The synthesis of 2-Nitro-4-(trifluoromethoxy)aniline can be envisioned starting from trifluoromethoxybenzene. The process involves an electrophilic aromatic substitution (nitration) followed by the introduction of the amine functionality, or a nitration of an aniline precursor. A common route involves the nitration of trifluoromethoxybenzene, followed by separation of isomers and subsequent reduction of the nitro group, and then re-introduction of a nitro group at the ortho position. A more direct approach, outlined below, involves the nitration of 4-(trifluoromethoxy)aniline.

Step 1a: Synthesis of 4-(Trifluoromethoxy)nitrobenzene

A plausible route to the precursor begins with the nitration of trifluoromethoxybenzene. This reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product.[6][7]

-

Reaction: Trifluoromethoxybenzene is treated with a nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid.

-

Rationale: The trifluoromethoxy group is an ortho, para-director, but due to steric hindrance, the para-substituted product is generally favored. The strong acidic conditions are necessary to generate the nitronium ion (NO2+), the active electrophile in this reaction.

Step 1b: Reduction to 4-(Trifluoromethoxy)aniline

The nitro group of the purified 4-(trifluoromethoxy)nitrobenzene is then reduced to an amine.

-

Reaction: Common methods for nitro group reduction include catalytic hydrogenation (e.g., using H2 gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using tin or iron in acidic media).

-

Rationale: These are well-established and high-yielding methods for the conversion of aromatic nitro compounds to anilines.

Step 1c: Nitration of 4-(Trifluoromethoxy)aniline

The final step in the precursor synthesis is the selective nitration of 4-(trifluoromethoxy)aniline. To control the position of nitration and prevent unwanted side reactions, the amine group is often first protected as an acetamide.

-

Reaction: 4-(Trifluoromethoxy)aniline is first acetylated with acetic anhydride. The resulting acetanilide is then nitrated. The nitro group is directed to the position ortho to the activating amino group and meta to the deactivating trifluoromethoxy group. Subsequent hydrolysis of the amide yields 2-Nitro-4-(trifluoromethoxy)aniline.

-

Rationale: The acetamido group is less activating than the amino group, which helps to control the nitration reaction and prevent over-nitration. The bulky nature of the acetamido group also favors nitration at the less sterically hindered ortho position.

The overall synthetic workflow for the precursor is depicted below:

Caption: Synthetic pathway for 2-Nitro-4-(trifluoromethoxy)aniline.

Part 2: Selective N-Methylation

The final step is the mono-N-methylation of 2-Nitro-4-(trifluoromethoxy)aniline to yield the target compound. Achieving selective mono-methylation can be challenging, as over-methylation to the di-methylated product is a common side reaction. Several methods can be employed to favor the desired product.[8][9][10]

-

Method 1: Reductive Amination: A common and effective method involves reacting the aniline with formaldehyde in the presence of a reducing agent.

-

Method 2: Using Methanol as a Methylating Agent: Recent advances have shown that methanol can be used as a methylating agent in the presence of a suitable catalyst.[9][11]

-

Method 3: Classical Methylation with Protecting Groups: This involves protecting one of the N-H protons, followed by methylation and deprotection.

The workflow for the final N-methylation step is shown below:

Caption: Methods for selective N-methylation.

Detailed Experimental Protocol (Proposed)

The following is a proposed, non-validated protocol based on established chemical transformations.

Synthesis of 2-Nitro-4-(trifluoromethoxy)aniline (Precursor)

-

Acetylation of 4-(Trifluoromethoxy)aniline: To a stirred solution of 4-(trifluoromethoxy)aniline in glacial acetic acid, add acetic anhydride dropwise at room temperature. Heat the mixture to 50-60 °C for 1-2 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product. Filter, wash with water, and dry to obtain 4-acetamido-1-(trifluoromethoxy)benzene.

-

Nitration: Dissolve the acetanilide from the previous step in concentrated sulfuric acid at 0 °C. Add a cooled mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the temperature below 5 °C. After the addition, allow the reaction to stir for an additional 1-2 hours at low temperature. Pour the mixture onto crushed ice, filter the precipitated solid, wash with cold water until neutral, and dry.

-

Hydrolysis: Reflux the nitro-acetanilide with aqueous hydrochloric acid or a solution of sodium hydroxide in ethanol/water until the reaction is complete (monitored by TLC). Cool the mixture and neutralize to precipitate the product. Filter, wash with water, and dry to yield 2-Nitro-4-(trifluoromethoxy)aniline.[12]

Synthesis of this compound

-

Reductive Amination: To a stirred solution of 2-Nitro-4-(trifluoromethoxy)aniline in methanol, add aqueous formaldehyde (37 wt. %). Adjust the pH to approximately 6 with acetic acid. Add sodium cyanoborohydride (NaBH3CN) portion-wise, keeping the temperature below 25 °C. Stir the reaction at room temperature overnight. Quench the reaction by adding an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Physicochemical and Spectroscopic Data

| Property | 2-Nitro-4-(trifluoromethoxy)aniline[12] | N-Methyl-2-nitro-4-(trifluoromethyl)aniline[13][14] | N-Methyl-4-nitro-2-(trifluoromethyl)aniline |

| CAS Number | 2267-23-4 | 20200-22-0 | 54672-10-5 |

| Molecular Formula | C7H5F3N2O3 | C8H7F3N2O2 | C8H7F3N2O2 |

| Molecular Weight | 222.12 g/mol | 220.15 g/mol | 220.15 g/mol |

| Appearance | Not specified | Solid | Not specified |

| Melting Point | Not specified | 73-75 °C | Not specified |

| Boiling Point | Not specified | 262.1 °C at 760 mmHg | Not specified |

Expected Spectroscopic Data for this compound:

-

1H NMR: A singlet for the N-methyl protons (around 3.0 ppm), a doublet for the N-H proton (will shift with concentration and solvent), and distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three aromatic protons.

-

13C NMR: Resonances for the N-methyl carbon, the aromatic carbons (with characteristic shifts due to the substituents), and a quartet for the trifluoromethoxy carbon due to coupling with fluorine.

-

19F NMR: A singlet for the -OCF3 group.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (around 3400 cm-1), C-H stretching (aromatic and aliphatic), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm-1), and C-F stretching (around 1100-1250 cm-1).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound suggest its potential as a valuable intermediate in several areas of chemical research.

-

Pharmaceutical Synthesis: Anilines are fundamental building blocks for a vast array of pharmaceuticals.[5] The presence of the trifluoromethoxy group can enhance the pharmacological profile of a drug candidate by increasing its metabolic stability and lipophilicity.[3][15] The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as in the synthesis of heterocycles or for amide bond formation. The N-methyl group can also play a crucial role in modulating the binding affinity of a molecule to its biological target.

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis of novel organic molecules. The trifluoromethoxy group is found in several commercial agrochemicals.[1] this compound could serve as a precursor to new classes of crop protection agents.

-

Dyes and Pigments: Nitroanilines are well-known precursors to azo dyes. The specific substitution pattern of this molecule could lead to the development of dyes with unique colors and properties.

-

Materials Science: The electron-withdrawing nature of the nitro and trifluoromethoxy groups can impart interesting electronic properties to molecules containing this scaffold, making them candidates for investigation in the field of organic electronics.

Conclusion

This compound is a promising, yet underexplored, chemical entity. While its direct discovery and literature are sparse, a logical and feasible synthetic pathway can be proposed based on well-established organic reactions. The combination of a reactive nitroaniline core with a metabolically robust and lipophilic trifluoromethoxy group makes this compound a highly attractive building block for the synthesis of new pharmaceuticals, agrochemicals, and advanced materials. The protocols and insights provided in this guide are intended to facilitate further research into this and related fluorinated anilines, potentially unlocking new avenues in chemical and life sciences.

References

-

Takebayashi, Y., Morita, Y., Sakai, H., Abe, M., Yoda, S., Furuya, T., Sugeta, T., & Otake, K. (2005). Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect. Chemical Communications, (31), 3973–3975. [Link]

- Papenfuhs, T., Hess, R., & Vorwerk, E. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]

-

Ngai, M.-Y., & Wu, Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789. [Link]

-

Wang, C., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 10(15), 5031-5039. [Link]

- Raghavulu, S., et al. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Jiang, Z., Mahmood, E. A., Harofteh, N. Z., & Vessally, E. (2022). Methods for Direct Reductive N-Methylation of Nitro Compounds. Current Organic Synthesis, 19(5), 488-505. [Link]

-

Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]

-

Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. [Link]

-

Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5729. [Link]

-

Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]

-

PubChem. (n.d.). 4-Methyl-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Ngai, M.-Y., & Wu, Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]

-

T-Ra, R., et al. (2013). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis, 45(16), 2239-2242. [Link]

-

Wang, C., et al. (2020). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ResearchGate. [Link]

-

Ishmath Test Prep Double. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

- Wang, Z., & Li, J. (2015). Synthetic method of 2, 3, 4-trifluoroaniline.

-

Ngai, M.-Y., & Wu, Y. (2016). Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. ResearchGate. [Link]

-

vom Stein, T., Weigand, T., Merkens, C., Klankermayer, J., & Leitner, W. (2013). Supporting Information. MPG.PuRe. [Link]

-

PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2-Nitro-4-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 2775772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 20200-22-0 | N-Methyl-2-nitro-4-(trifluoromethyl)aniline - Moldb [moldb.com]

- 14. N-Methyl-2-nitro-4-(trifluoromethyl)aniline | 20200-22-0 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline: Synthesis, Characterization, and Applications

Abstract: N-Methyl-2-nitro-4-(trifluoromethoxy)aniline is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure combines the metabolic stability and lipophilicity imparted by the trifluoromethoxy group with the versatile reactivity of a nitroaniline scaffold. This guide provides a comprehensive technical overview, addressing the notable scarcity of direct experimental data by focusing on the synthesis of the target compound from its well-characterized precursor, 2-nitro-4-(trifluoromethoxy)aniline. We present a detailed synthetic protocol, a complete analytical workflow for structural verification and purity assessment, and an expert analysis of its potential applications and safety considerations.

Introduction and Strategic Overview

This compound represents a confluence of three critical functional moieties in modern synthetic chemistry:

-

The Trifluoromethoxy (-OCF3) Group : A bioisostere of other functional groups that enhances metabolic stability, increases lipophilicity, and can improve membrane permeability of parent molecules.[1][2]

-

The Nitroaromatic System : A versatile synthetic handle that can be readily reduced to an amine, enabling further derivatization, while also acting as a strong electron-withdrawing group that influences the molecule's electronic properties.[3]

-

The N-Methylaniline Core : N-methylation of amines is a key transformation in drug development, often improving a compound's pharmacokinetic profile by increasing its solubility and permeability.[4][5]

Despite its promising structure, this compound is not a widely cataloged compound, and direct experimental data is sparse. This guide, therefore, adopts a practical, research-oriented approach. We will first provide a detailed profile of its immediate and commercially available precursor, 2-nitro-4-(trifluoromethoxy)aniline (CAS No. 2267-23-4) . Subsequently, we will detail a robust and selective synthetic pathway for its N-methylation and outline the necessary analytical procedures to validate the final product.

Chemical Identity and Physicochemical Properties

The foundational step to understanding the target compound is a thorough analysis of its precursor. The properties of this compound are predicted based on the known data of its precursor and the structural modification of adding a methyl group.

| Property | 2-Nitro-4-(trifluoromethoxy)aniline (Precursor) | This compound (Target) |

| CAS Number | 2267-23-4[6] | Not Available |

| Molecular Formula | C₇H₅F₃N₂O₃[6] | C₈H₇F₃N₂O₃ |

| Molecular Weight | 222.12 g/mol [6] | 236.15 g/mol |

| Appearance | Yellow to brown crystalline powder[7] | Predicted: Yellow to orange solid/oil |

| Melting Point | 61 - 65 °C[7] | Predicted: Likely lower than precursor due to disruption of crystal packing by N-methylation |

| Boiling Point | 284.3 °C at 760 mmHg[8] | Predicted: Higher than precursor due to increased molecular weight |

| Density | ~1.5 g/cm³[8] | Predicted: Similar to precursor |

| Solubility | Limited solubility in water, soluble in organic solvents. | Predicted: Increased solubility in nonpolar organic solvents |

Proposed Synthetic Pathway: Selective Mono-N-Methylation

The conversion of a primary aniline to its N-methyl derivative must be carefully controlled to prevent over-methylation to the tertiary amine. While classical reagents like methyl iodide are effective, they are highly toxic.[4] Modern methods offer superior selectivity and safety. We propose a reductive amination approach using formic acid, a greener and highly efficient C1 source.[4]

Causality Behind Experimental Choices:

-

Reagent Choice : Formic acid serves as the methylating agent, and polymethylhydrosiloxane (PMHS) is a mild, inexpensive, and air-tolerant reducing agent. This combination avoids the use of toxic alkyl halides or high-pressure hydrogenation.[4]

-

Catalyst : A simple inorganic base like potassium phosphate (K₂HPO₄) is sufficient to catalyze the reaction, eliminating the need for expensive and toxic transition-metal catalysts.[4]

-

Solvent : Tetrahydrofuran (THF) is an appropriate solvent that dissolves the reactants and is stable under the reaction conditions.

-

Control : The reaction conditions are optimized for mono-methylation, as the electron-withdrawing nitro group reduces the nucleophilicity of the secondary amine product, disfavoring a second methylation event.

Detailed Step-by-Step Protocol:

-

Reactor Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitro-4-(trifluoromethoxy)aniline (10 mmol, 2.22 g).

-

Reagent Addition : Add THF (40 mL), K₂HPO₄ (1.0 mmol, 0.174 g), and 18-crown-6 (0.2 mmol, 0.053 g) to the flask.

-

Initiation : Begin stirring the suspension and add formic acid (46 mmol, 1.75 mL) followed by the slow, dropwise addition of polymethylhydrosiloxane (PMHS) (40 mmol).

-

Reaction : Heat the mixture to reflux (approximately 66°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Workup : After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is critical. The following multi-step analytical workflow provides a self-validating system.

Step 1: Spectroscopic Confirmation of N-Methylation (FTIR)

-

Methodology : Acquire a Fourier-Transform Infrared (FTIR) spectrum of the purified product.

-

Expected Result : The two characteristic N-H stretching peaks of the primary amine precursor (around 3350-3500 cm⁻¹) will be replaced by a single, weaker N-H stretching peak for the secondary amine product (around 3300-3500 cm⁻¹).[9] The presence of C-H stretching from the new methyl group will be observed around 2850-2960 cm⁻¹.

Step 2: Molecular Weight and Fragmentation Confirmation (Mass Spectrometry)

-

Methodology : Analyze the product using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

-

Expected Result : The mass spectrum should show a clear molecular ion (M⁺) peak corresponding to the calculated molecular weight of 236.15 g/mol . Nitroaromatic compounds typically exhibit a stable molecular ion.[10]

Step 3: Structural Elucidation (NMR Spectroscopy)

-

Methodology : Perform ¹H, ¹³C, and ¹⁹F NMR spectroscopy in a suitable deuterated solvent (e.g., CDCl₃).

-

Expected Result :

-

¹H NMR : A new singlet peak will appear around 2.8-3.0 ppm, integrating to 3 protons, corresponding to the N-methyl group. The broad N-H proton signal will shift and integrate to 1 proton.

-

¹³C NMR : A new carbon signal will appear around 30-40 ppm for the N-methyl carbon.

-

¹⁹F NMR : A singlet peak will confirm the presence of the -OCF₃ group.

-

Step 4: Purity Assessment (HPLC)

-

Methodology : Develop a reverse-phase High-Performance Liquid Chromatography (HPLC) method.[11]

-

Expected Result : A single major peak should be observed, with purity typically >95% for a successfully purified compound. The retention time will differ from that of the starting material.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable intermediate for creating novel pharmaceutical compounds.[5]

-

Improved Pharmacokinetics : The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity.[1] This can lead to drug candidates with longer half-lives and better absorption, including improved penetration of the blood-brain barrier for neurological drugs.[1]

-

Scaffold for Bioactive Molecules : The aniline nitrogen can be used in coupling reactions to form amides, ureas, and other functional groups common in drug molecules. The nitro group can be reduced to a primary amine, providing a second point for diversification, allowing for the synthesis of complex heterocyclic structures or dual-pharmacophore agents.

-

Modulation of Physicochemical Properties : As a building block, this compound allows for the precise introduction of the -OCF₃ and N-methyl groups, enabling chemists to fine-tune the properties of a lead compound to optimize its efficacy and safety profile.[12]

Safety and Handling

Given the lack of specific toxicity data for the target compound, all handling procedures must be based on the known hazards of its precursor and related nitroaromatic compounds.

-

GHS Hazard Classification (Precursor) : 2-Nitro-4-(trifluoromethoxy)aniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[6]

-

General Precautions : Nitroaromatic compounds as a class are associated with mutagenicity and should be handled with extreme care.[3]

-

Personal Protective Equipment (PPE) : Always use in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Handling : Avoid creating dust or aerosols. Do not ingest, inhale, or allow contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

He, L., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 30(11), 2035-2038. Available at: [Link]

-

PubChem. (n.d.). N-Methylaniline. National Center for Biotechnology Information. Retrieved from: [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

-

Chen, J., & Lee, H. (2011). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Journal of the Chinese Chemical Society, 58(6), 849-855. Available at: [Link]

-

Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5566. Available at: [Link]

-

Selva, M., et al. (2002). Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity. The Journal of Organic Chemistry, 67(18), 6396-6403. Available at: [Link]

-

PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from: [Link]

-

Echemi. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. Available at: [Link]

-

Jamison, T. F., & Seeberger, P. H. (2013). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 69(36), 7850-7855. Available at: [Link]

-

ResearchGate. (n.d.). Reductive methylation of nitroarenes to N-methylamines. Retrieved from: [Link]

-

Parales, C. M., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 68, 153-163. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b). Retrieved from: [Link]

-

PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from: [Link]

-

PubMed. (2022). Methods for Direct Reductive N-Methylation of Nitro Compounds. National Center for Biotechnology Information. Retrieved from: [Link]

-

ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from: [Link]

-

ACS Publications. (n.d.). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Retrieved from: [Link]

-

NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from: [Link]

-

ResearchGate. (n.d.). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from: [Link]

-

Royal Society of Chemistry. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Chemical Science. Retrieved from: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from: [Link]

-

Wiley Online Library. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition. Retrieved from: [Link]

-

Royal Society of Chemistry. (n.d.). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications. Retrieved from: [Link]

-

YouTube. (2021). Write reactions of the final alkylation product of aniline with excess of methyl iodide in the. Retrieved from: [Link]

-

Taylor & Francis Online. (n.d.). Full article: FTIR Spectra of pure components and their binary liquid components (Binary mixtures of formamide with aniline, N-methyl aniline and N,N-dimethyl aniline). Retrieved from: [Link]

-

ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from: [Link]

-

IRIS. (n.d.). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Retrieved from: [Link]

-

EPA. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from: [Link]

-

ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Retrieved from: [Link]

-

PubMed. (2024). Efficient Reductive N-11C-Methylation Using Arylamines or Alkylamines and In Situ-Generated [11C]Formaldehyde From [11C]Methyl Iodide. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). FTIR spectra of N-methylaniline-blocked poly 4,4 0 -methylenebis(phenyl...). Retrieved from: [Link]

-

ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from: [Link]

-

ACS Publications. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. Retrieved from: [Link]

-

IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from: [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from: [Link]

-

Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. html.rhhz.net [html.rhhz.net]

- 5. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 6. 2-Nitro-4-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 2775772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethoxy)aniline: Synthesis, Properties, and Applications as a Key Intermediate

This technical guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethoxy)aniline, a crucial intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Due to the limited availability of direct public data for N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, this guide focuses on its immediate precursor, for which extensive scientific information is available. A discussion on the prospective synthesis of the N-methylated derivative is also included, providing a complete scientific context for researchers and drug development professionals.

Core Chemical Identifiers and Properties

2-Nitro-4-(trifluoromethoxy)aniline is a specialized chemical compound valued for its unique trifluoromethoxy group, which enhances reactivity and solubility in many organic solvents.[1]

| Identifier | Value | Source |